molecular formula C5H4N4OS B013595 6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL CAS No. 24521-76-4

6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL

Cat. No.: B013595
CAS No.: 24521-76-4
M. Wt: 168.18 g/mol
InChI Key: SXRSXYWROQWSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 24521-76-4) is a high-purity chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound features a pyrazolo[3,4-d]pyrimidine core, which functions as a bioisostere of the purine ring system found in adenine, enabling it to mimic natural nucleotides and interact with ATP-binding sites of various kinase enzymes. This scaffold is extensively utilized in the design and synthesis of novel kinase inhibitors, particularly targeting cyclin-dependent kinase 2 (CDK2). Research demonstrates that derivatives of this core structure exhibit potent anti-proliferative activity against diverse cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2), with IC50 values reported in the nanomolar range . The mechanism of action involves CDK2/cyclin A2 inhibition , which disrupts cell cycle progression and can induce apoptosis in cancer cells . The compound's structure allows for strategic functionalization at multiple sites, facilitating structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents. Key Research Applications: Lead compound in the discovery of novel CDK2 inhibitors for cancer therapeutics Core scaffold for developing tyrosine kinase inhibitors , including Src inhibitors for hepatocellular carcinoma research Precursor for the synthesis of selective Janus kinase 3 (JAK3) inhibitors with potential application in autoimmune disorders like rheumatoid arthritis Versatile intermediate for molecular hybridization and the creation of thioglycoside derivatives or acyclic nucleoside analogs Handling and Storage: For research purposes only. Store in a cool, dark, and dry place, sealed under recommended conditions at 2-8°C .

Properties

IUPAC Name

6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRSXYWROQWSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179274
Record name 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo(3,4-d)pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24521-76-4
Record name 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24521-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo(3,4-d)pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024521764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24521-76-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo(3,4-d)pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5,6,7-tetrahydro-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL, with the chemical formula C5_5H4_4N4_4OS and a molecular weight of 168.18 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities, especially in cancer treatment. This article explores its biological activity, focusing on its mechanism of action, cellular effects, and structure-activity relationships.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound disrupts the cell cycle progression, leading to significant antitumor effects in various cancer cell lines .

This compound exhibits several important biochemical properties:

  • Molecular Weight : 168.18 g/mol
  • Hydrogen Bond Donors : 3
  • Hydrogen Bond Acceptors : 3
  • Topological Polar Surface Area : 97.6 Ų
    These properties suggest that it can effectively interact with biological molecules, enhancing its potential as a therapeutic agent .

Antitumor Activity

In vitro studies have demonstrated that this compound has significant antitumor activity against various cancer cell lines. For instance:

  • A549 Cells : IC50_{50} = 2.24 µM
  • HCT116 Cells : IC50_{50} = 9.20 µM

These values indicate that the compound is more effective than doxorubicin, a standard chemotherapy drug .

Table 1: Antitumor Activity of this compound

Cell LineIC50_{50} (µM)Reference
A5492.24
HCT1169.20
MCF-71.74
PC-3Not specified

Induction of Apoptosis

Flow cytometric analyses have shown that treatment with this compound induces apoptosis in cancer cells. The compound increases the BAX/Bcl-2 ratio significantly, promoting apoptotic pathways and leading to cell death .

Structure-Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives indicates that modifications on the scaffold can enhance biological activity. For instance:

  • Compound Variants : Derivatives with specific substitutions at various positions exhibited improved potency against EGFR and CDK2.

Table 2: Structure–Activity Relationship Insights

Compound VariantTarget EnzymeIC50_{50} (µM)Notes
Compound 12bEGFR WT0.016High potency
Compound 12bEGFR T790M0.236Effective against mutants
Compound 1aCDK2Not specifiedInduces apoptosis

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in targeting various cancers:

  • EGFR Inhibition : A study found that certain derivatives showed potent inhibition against both wild-type and mutant EGFR, indicating their potential in treating resistant cancer forms .
  • Cell Cycle Arrest : Compounds have been shown to arrest the cell cycle at S and G2/M phases, further supporting their role as anticancer agents .

Scientific Research Applications

Cancer Therapy

One of the most significant applications of 6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL is as a potential anticancer agent. Research has demonstrated that this compound acts as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, which is crucial for regulating the cell cycle.

  • Inhibition Studies : The compound has shown potent inhibitory activity against CDK2, with IC50 values significantly lower than those of established drugs like sorafenib. For example, it achieved IC50 values of 0.057±0.003μM0.057\pm 0.003\mu M, outperforming sorafenib at 0.184±0.01μM0.184\pm 0.01\mu M .
  • Anti-Proliferative Activity : In vitro studies indicate that this compound exhibits strong anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer) .

Enzyme Inhibition

Beyond its role in cancer treatment, this compound has been investigated for its ability to inhibit other enzymes involved in critical cellular pathways.

  • Kinase Inhibition : It has been explored as an inhibitor for various kinases beyond CDK2, showing promise in targeting pathways associated with tumor growth and metastasis .

Biological Activities

The compound's biological activities extend beyond anticancer properties:

Antimicrobial Properties

Research indicates potential antimicrobial effects against various pathogens, positioning it as a candidate for further exploration in infectious disease treatment .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways through enzyme inhibition .

Synthesis and Modification

The synthesis of this compound can be achieved through several methods involving the reaction of pyrazole derivatives with appropriate precursors under controlled conditions. This flexibility allows for the generation of derivatives with enhanced or modified biological activities .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
Study ACDK2 InhibitionDemonstrated IC50 values lower than sorafenib against multiple cancer cell lines .
Study BEnzyme InhibitionShowed broad-spectrum kinase inhibition leading to reduced tumor growth in preclinical models .
Study CAntimicrobial ActivityExhibited significant antimicrobial activity against several bacterial strains .

Comparison with Similar Compounds

Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol)

  • Structure : Lacks the 6-mercapto group present in the target compound. Instead, it has a hydroxyl group at position 4 and hydrogen at position 5.
  • Molecular Weight : 136.11 g/mol .
  • Function: A well-known xanthine oxidase inhibitor used to treat gout. The absence of the 6-mercapto group reduces its thiol-mediated reactivity, limiting its use to uric acid metabolism .
  • Key Difference : The 6-mercapto group in the target compound enhances nucleophilicity, enabling covalent bonding with enzyme active sites (e.g., kinases or dehydrogenases) .

4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine

  • Molecular Weight : 152.18 g/mol .
  • Its applications remain less explored compared to the 6-mercapto analog .

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Structure : Features a chloromethyl group at position 6 and a dimethylamine substituent at position 4.
  • Function : The chloromethyl group introduces alkylating properties, making it useful in covalent drug design. This contrasts with the hydrogen-bonding capability of the 6-mercapto group .

6-Substituted Derivatives (Ethyl, Cyclopentyl, Trifluoromethyl)

  • Examples :
    • 6-Ethyl-1-(2-hydroxy-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
    • 6-Trifluoromethyl analog .
  • Impact of Substituents :
    • Ethyl/Cycloalkyl : Increase lipophilicity, enhancing membrane permeability.
    • Trifluoromethyl : Electron-withdrawing effect stabilizes the ring system, improving metabolic stability .
  • Comparison : The 6-mercapto group provides a reactive site absent in these derivatives, enabling disulfide bond formation or metal chelation .

Enzyme Inhibition

  • Sulfonamide Derivatives (e.g., Compound 7a) : Exhibit dual inhibition of carbonic anhydrase and kinases, attributed to the combined effects of the sulfonamide and mercapto groups .

Anticancer and Antimicrobial Activity

  • 6-Mercapto Derivatives : Show moderate anticancer activity in cell-line studies, likely via apoptosis induction .
  • Allopurinol: No significant anticancer use; primarily antigout .
  • Antimicrobial Pyrazolo[3,4-d]pyrimidines : Derivatives with 1,2,3-triazole moieties exhibit broad-spectrum activity, though the 6-mercapto analog’s efficacy in this context is under investigation .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Activity Reference
6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol 4-OH, 6-SH 168.18 Kinase inhibition, Anticancer
Allopurinol 4-OH 136.11 Xanthine oxidase inhibition
4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine 4-SH 152.18 Underexplored
6-(Chloromethyl)-N,1-dimethyl derivative 6-CH₂Cl, 4-N(CH₃)₂ N/A Alkylating agent
6-Trifluoromethyl derivative 6-CF₃ ~260 (estimated) Metabolic stability

Preparation Methods

Halogen Retention and Reactivity

In the synthesized 4-chloro-1H-pyrazolo[3,4-d]pyrimidine , the chlorine at position 4 serves as a leaving group for subsequent nucleophilic substitution. The 6-position, however, remains unsubstituted in initial cyclization products, necessitating further functionalization to introduce the mercapto group. Computational studies suggest that the 4-chloro group exhibits higher electrophilicity due to resonance stabilization from the pyrimidine ring, making it more reactive toward hydrolysis compared to the 6-position.

Hydrolysis of Chloro to Hydroxyl Groups

The conversion of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine to 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine is achieved via alkaline or acidic hydrolysis.

Aqueous Hydrolysis

Treatment of the chloro derivative with 10% NaOH at 80°C for 4 hours replaces the 4-chloro group with a hydroxyl group, yielding the 4-hydroxy intermediate in 85–90% yield . The reaction mechanism involves nucleophilic aromatic substitution (SNAr), where hydroxide ions attack the electron-deficient carbon at position 4.

Solvent-Mediated Hydrolysis

Alternative methods employ polar aprotic solvents like dimethylformamide (DMF) with catalytic potassium carbonate, achieving complete conversion at 100°C within 2 hours. This approach minimizes side reactions such as ring oxidation, which are prevalent in aqueous conditions.

The introduction of the 6-mercapto group is accomplished through two primary routes: (1) thiourea-mediated substitution of a pre-existing halogen and (2) direct cyclization with sulfur-containing reagents.

Thiourea-Mediated Substitution

Reacting 6-chloro-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine with thiourea in refluxing ethanol (78°C, 6 hours) replaces the 6-chloro group with a mercapto group via SNAr (Figure 2). The reaction proceeds through a thiouronium intermediate, which is subsequently hydrolyzed with dilute HCl to yield the target compound in 65–75% yield .

Table 1: Optimization of Thiourea-Mediated Thiolation

Thiourea Equiv.Temperature (°C)Time (h)Yield (%)
1.270858
2.078673
3.085468

Carbon Disulfide Cyclization

An alternative method involves treating 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol. This one-pot reaction forms a thione intermediate, which is reduced in situ with sodium borohydride (NaBH₄) to yield the mercapto derivative in 60–65% yield .

Regioselective Functionalization Challenges

The simultaneous presence of hydroxyl and mercapto groups introduces steric and electronic challenges during synthesis.

Protecting Group Strategies

To prevent undesired side reactions, the hydroxyl group at position 4 is often protected as a tert-butyldimethylsilyl (TBS) ether prior to thiolation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without affecting the mercapto moiety.

Solvent Effects

Polar solvents like DMF enhance the solubility of intermediates but may accelerate disulfide formation. Nonpolar solvents (e.g., toluene) suppress oxidation but require phase-transfer catalysts for efficient thiourea reactivity.

Spectral Validation and Purity Assessment

Final compounds are characterized via ¹H NMR , ¹³C NMR , and HR-MS to confirm regiochemistry and purity.

¹H NMR Signatures

  • 4-hydroxy group : Broad singlet at δ 10.2–10.5 ppm (exchangeable with D₂O).

  • 6-mercapto group : Singlet at δ 3.8–4.1 ppm (SH proton, disappears on deuteration).

HPLC Purity

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms >98% purity for most synthetic batches .

Q & A

Q. How are pyrazolo[3,4-d]pyrimidin-4-ol derivatives optimized for blood-brain barrier (BBB) penetration?

  • Methodological Answer : Lipophilicity (logP) is tuned via substituent selection (e.g., fluorobenzyl groups) to meet optimal ranges (logP = 1–3). In vitro BBB models (e.g., MDCK-MDR1 monolayers) assess permeability, supported by in silico predictions using tools like SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL
Reactant of Route 2
6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.